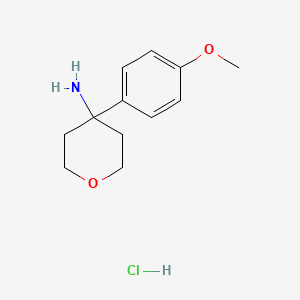

![molecular formula C8H15NO B1425876 八氢吡喃并[2,3-c]吡啶 CAS No. 933733-82-5](/img/structure/B1425876.png)

八氢吡喃并[2,3-c]吡啶

描述

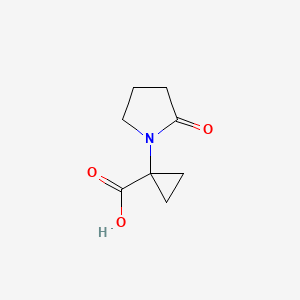

Octahydro-pyrano[2,3-c]pyridine is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is octahydro-2H-pyrano[3,2-c]pyridine .

Synthesis Analysis

The synthesis of Octahydro-pyrano[2,3-c]pyridine and its derivatives has been achieved via annulation of the pyran ring onto the arylpiperidin-3-ones . This process involves the application of metallated enamine chemistry . A green and catalyst-free method has also been reported for the synthesis of pyrano[2,3-c]pyridines .

Molecular Structure Analysis

Octahydro-pyrano[2,3-c]pyridine contains a total of 26 bonds, including 11 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involving Octahydro-pyrano[2,3-c]pyridine are complex and involve multiple steps. For instance, the synthesis of pyrano[2,3-c]pyridine derivatives involves reactions between α, β-unsaturated ketones and malononitrile .

Physical And Chemical Properties Analysis

Octahydro-pyrano[2,3-c]pyridine has a molecular weight of 141.21 . It is a solid at room temperature and should be stored in a refrigerator . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 221.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

科学研究应用

抗真菌应用 塔瓦泊罗

八氢吡喃并[2,3-c]吡啶与塔瓦泊罗有关,塔瓦泊罗是一种新型抗真菌药物,用于足趾甲真菌病的局部治疗。塔瓦泊罗通过抑制必需的真菌酶亮氨酰-tRNA合成酶起作用,该酶是蛋白质合成的必需酶。 这种抑制会导致细胞生长终止和细胞死亡,有效消除真菌感染 .

安全和危害

未来方向

The future directions for Octahydro-pyrano[2,3-c]pyridine and related compounds involve the integration of green methodologies in their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

作用机制

Target of Action

Octahydro-pyrano[2,3-c]pyridine is reported to have significant interactions with opioid receptors . These receptors play a crucial role in the modulation of pain perception and are the primary targets of many analgesic drugs.

Mode of Action

The compound interacts with its opioid receptor targets, leading to changes in the perception of pain

Biochemical Pathways

The compound’s action on opioid receptors affects various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are chemicals that transmit signals in the nervous system . .

Result of Action

The molecular and cellular effects of Octahydro-pyrano[2,3-c]pyridine’s action are primarily related to its antinociceptive activity, which is the ability to reduce the sensation of pain . This is achieved through its interaction with opioid receptors, leading to changes in pain perception.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octahydro-pyrano[2,3-c]pyridine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCBYRSOLRFOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNCC2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425797.png)

![7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B1425804.png)

![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)

![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)